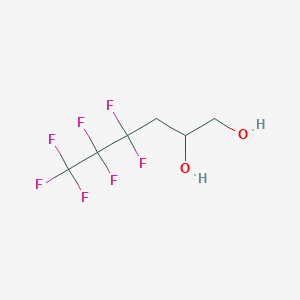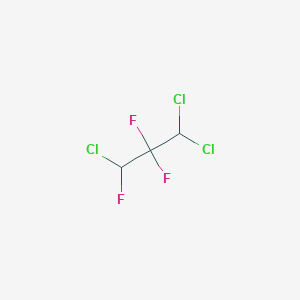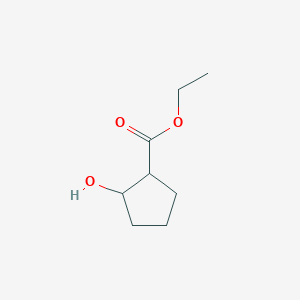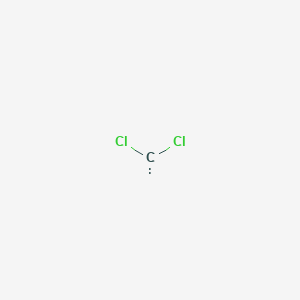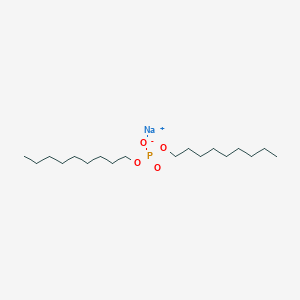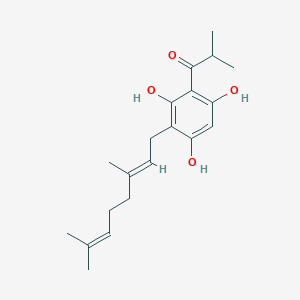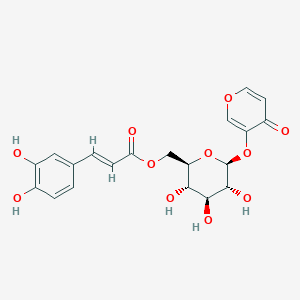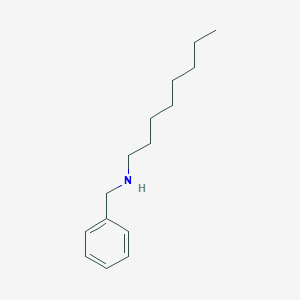
Benzylamine, N-octyl-
Übersicht
Beschreibung
“Benzylamine, N-octyl-” is an organic compound that belongs to the class of phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .
Synthesis Analysis
The synthesis of benzylamines can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A series of novel benzylamines was synthesized by reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives and 6-methylhept-2-yl amine or n-octylamine .Molecular Structure Analysis
The molecular formula of “Benzylamine, N-octyl-” is C20H35N . It has an average mass of 289.499 Da and a monoisotopic mass of 289.276947 Da .Chemical Reactions Analysis
Benzylamines are fundamental building blocks for the preparation of several target molecules such as N-benzylidenes by aerobic oxidative condensation, pyrimidine amides, benzylamine enaminone derivatives, benzazetidine, oxazoles, benzimidazolium salts, and chiral ligand . A novel photocatalytic selective oxidative transformation of amines to imines using water as a primary oxidant is achieved under oxygen-free conditions .Physical And Chemical Properties Analysis
“Benzylamine, N-octyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 367.3±11.0 °C at 760 mmHg, and a flash point of 158.5±16.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 13 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antimycotic Potency
“Benzylamine, N-octyl-” has been used in the synthesis of novel benzylamine antimycotics . A series of 23 novel benzylamines was synthesized by reductive amination from halogen-substituted 3 and 4-benzyloxybenzaldehyde derivatives and 6-methylhept-2-yl amine or N-octylamine . The antimycotic activity of the resulting amines was evaluated in a microdilution assay against the apathogenic yeast Yarrowia lipolytica as a test microorganism .
Fungal Cell Permeability
Allylamines, naftifine and terbinafine, and the benzylamine, butenafine, are examples of antifungal agents that interfere with the fungal cell membrane function . These synthetic compounds specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions, and whose damage results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Dermatophyte Infections
Pharmaceutical preparations and clinical uses of these drugs, mainly in dermatophyte infections, have been reviewed . Dermatophytes are a type of fungi that cause infections of the skin, hair, and nails resulting in conditions like ringworm, athlete’s foot, and similar infections .
Synthesis of Novel Antimycotics
The benzylamine core is an interesting lead structure for the development of novel antimycotics . It takes part in the prominent class of the allyl amines as naftifine and terbinafine, as well as in the related antimycotic butenafine .
Inhibition of Squalene Epoxidase
These compounds are potent inhibitors of squalene epoxidase in ergosterol biosynthesis . This enzyme is crucial for the synthesis of ergosterol, a major component of fungal cell membranes .
Resistance to Fungal Infections
With the increasing resistance rates to other drug classes like azoles, especially for terbinafine, the most prominent member of the allyl amines, the benzylamine core has shown promise in the development of novel antimycotics .
Wirkmechanismus
Target of Action
Benzylamine, N-octyl- is a type of benzylamine, a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine . The primary targets of benzylamine are the enzymes Trypsin-1 and Trypsin-2 in humans .
Mode of Action
For instance, benzylamine derivatives have been found to inhibit squalene epoxidase in ergosterol biosynthesis . This interaction disrupts the normal function of the target enzymes, leading to changes in cellular processes.
Biochemical Pathways
Benzylamine, N-octyl- may affect several biochemical pathways. For instance, benzylamine derivatives have been found to interfere with the fungal cell membrane function . Additionally, benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .
Pharmacokinetics
It’s known that benzylamine is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that Benzylamine, N-octyl- may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that benzylamine derivatives can have antimycotic activity . This suggests that Benzylamine, N-octyl- may also have potential antimycotic effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPROVLGPMATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168157 | |
| Record name | Benzylamine, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylamine, N-octyl- | |
CAS RN |
1667-16-9 | |
| Record name | N-Octylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, N-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamine, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





